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Compound of Interest

Compound Name: 4-(2,4-Dimethylphenyl)-1-butene

Cat. No.: B065385 Get Quote

Technical Guide: 4-(2,4-Dimethylphenyl)-1-
butene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-(2,4-
Dimethylphenyl)-1-butene, including its chemical identifiers, physical properties, and a

plausible synthetic route. Due to the limited availability of experimental data in public

databases, this guide also presents predicted spectroscopic data to aid in the characterization

of this compound. A logical workflow for its synthesis is provided in a diagrammatic format. This

document is intended to serve as a foundational resource for researchers interested in the

synthesis and potential applications of substituted aryl butenes.

Chemical Identification and Properties
4-(2,4-Dimethylphenyl)-1-butene is an aromatic hydrocarbon. Its identification details and

computed physical properties are summarized below.
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Identifier Value

IUPAC Name 1-but-3-enyl-2,4-dimethylbenzene[1]

CAS Number 190974-78-8[1]

Molecular Formula C₁₂H₁₆[1]

Molecular Weight 160.26 g/mol

Table 1: Chemical Identifiers for 4-(2,4-Dimethylphenyl)-1-butene

Property Value

Density 0.876 g/cm³ (Predicted)

Boiling Point 225 °C at 760 mmHg (Predicted)

Refractive Index 1.507 (Predicted)

Flash Point 83.5 °C (Predicted)

Table 2: Predicted Physical Properties of 4-(2,4-Dimethylphenyl)-1-butene

Experimental Data (Predicted)
As of the date of this guide, experimental spectroscopic data for 4-(2,4-Dimethylphenyl)-1-
butene is not readily available in public repositories. The following tables present predicted

data based on the compound's structure, which can be used as a reference for

characterization.

Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.05 d 1H Ar-H

6.95 d 1H Ar-H

6.90 s 1H Ar-H

5.85 m 1H -CH=CH₂

5.00 m 2H -CH=CH₂

2.65 t 2H Ar-CH₂-

2.30 m 2H -CH₂-CH=

2.25 s 3H Ar-CH₃

2.20 s 3H Ar-CH₃

Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

138.5 Ar-C

136.0 Ar-C

135.5 -CH=CH₂

131.0 Ar-CH

129.5 Ar-C

126.5 Ar-CH

114.5 -CH=CH₂

35.0 Ar-CH₂-

33.0 -CH₂-CH=

21.0 Ar-CH₃

19.0 Ar-CH₃

Table 4: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3075 Medium =C-H Stretch

2960-2850 Strong C-H Stretch (Alkyl)

1640 Medium C=C Stretch (Alkenyl)

1615, 1500 Medium-Strong C=C Stretch (Aromatic)

990, 910 Strong =C-H Bend (Out-of-plane)

Table 5: Predicted Key IR Absorptions

Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

160 40 [M]⁺

145 30 [M-CH₃]⁺

119 100 [M-C₃H₅]⁺ (Benzylic cleavage)

Table 6: Predicted Key Mass Spectrometry Fragments

Experimental Protocols
A specific, peer-reviewed synthesis protocol for 4-(2,4-Dimethylphenyl)-1-butene is not

currently available in the surveyed literature. However, a plausible and widely used method for

the synthesis of similar 4-aryl-1-butenes is the Grignard reaction. The following is a proposed

experimental protocol based on this established methodology.

Proposed Synthesis via Grignard Reaction
This protocol outlines the coupling of a 2,4-dimethylbenzyl Grignard reagent with allyl bromide.

Materials:

2,4-Dimethylbenzyl chloride

Magnesium turnings

Iodine (crystal)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Allyl bromide

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b065385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of the Grignard Reagent:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,

and a magnetic stirrer, add magnesium turnings and a small crystal of iodine under an

inert atmosphere (e.g., nitrogen or argon).

Add a solution of 2,4-dimethylbenzyl chloride in anhydrous diethyl ether dropwise to the

magnesium turnings.

If the reaction does not initiate, gentle warming may be applied. Once initiated, the

addition should be controlled to maintain a gentle reflux.

After the addition is complete, continue stirring the mixture at room temperature for an

additional hour to ensure complete formation of the Grignard reagent.

Coupling Reaction:

Cool the Grignard reagent solution in an ice bath.

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard

reagent with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Work-up and Purification:

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the

flask in an ice bath.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a non-polar

eluent (e.g., hexanes) to yield pure 4-(2,4-Dimethylphenyl)-1-butene.
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Logical Workflow
Since no specific signaling pathways involving 4-(2,4-Dimethylphenyl)-1-butene have been

identified, the following diagram illustrates the proposed synthetic workflow.

Starting Materials

Synthesis Steps Final Product

2,4-Dimethylbenzyl
chloride

1. Grignard Reagent
FormationMagnesium (Mg)

Allyl bromide

2. Coupling Reaction

2,4-Dimethylbenzyl-
magnesium chloride 3. Work-up and

Purification
Crude Product 4-(2,4-Dimethylphenyl)-1-butene

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065385#iupac-name-and-cas-number-for-4-2-4-
dimethylphenyl-1-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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